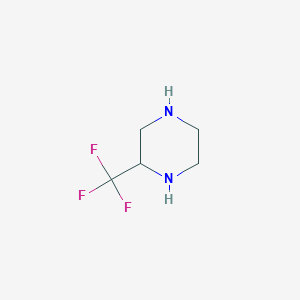

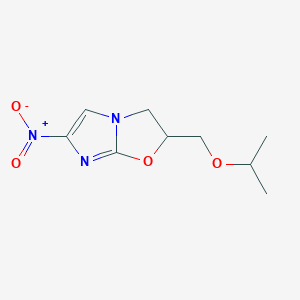

苯并噻唑,2-(3,4-二甲氧基苯基)-5-氟-

描述

Benzothiazole derivatives, particularly 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, have been extensively studied due to their potent and selective inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer . These compounds are synthesized based on the discovery of their antitumor properties and have shown promise as potential therapeutic agents due to their ability to inhibit cell proliferation at very low concentrations .

Synthesis Analysis

The synthesis of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole and its analogs typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Modifications to established synthetic routes, such as the Jacobsen cyclization, have allowed for the production of regioisomeric fluorobenzothiazoles . Additionally, efficient one-step syntheses have been reported for related fluorinated benzothiazoles, which could potentially be applied to parallel synthesis .

Molecular Structure Analysis

Structural studies of benzothiazole derivatives, including crystal and molecular structure determinations, have been conducted to understand their binding properties and stability . These studies have revealed that non-hydrogen bonding substituents can confer greater stability to the benzothiazole molecules .

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including cyclization, alkylation, and reactions under sharpless conditions through click chemistry approaches . These reactions are crucial for the synthesis of novel compounds with potential antimicrobial and anticancer activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms can significantly affect the cytotoxicity and specificity of these compounds against cancer cell lines . The introduction of fluorine-18 has been explored for the development of radiolabeled compounds for potential use in cancer imaging . Additionally, the sensitivity of benzothiazole derivatives to pH changes and their selectivity in metal cation binding have been investigated for applications in fluorescent probes .

科学研究应用

治疗潜力和化学治疗应用

治疗潜力和专利综述

苯并噻唑因其广谱的抗菌、镇痛、抗炎和抗糖尿病活性而受到认可。它们的简单结构基序,特别是 2-芳基苯并噻唑,已被研究其潜在的抗肿瘤应用。几种苯并噻唑衍生物正在临床中用于治疗多种疾病,突出了它们在药物发现和开发中的重要性。这种多功能性和苯并噻唑作为各种生物分子的配体的能力使它们成为药物化学中开发新治疗剂的焦点,特别是用于癌症治疗(Kamal、Hussaini 和 Malik,2015)。

化学治疗的进展

最近的研究强调了苯并噻唑骨架的结构修饰,以开发新的抗肿瘤剂。苯并噻唑核心表现出有希望的生物学特征,促进了新型苯并噻唑及其共轭物作为潜在化学治疗剂的设计和合成。这些进展旨在探索苯并噻唑在癌症化学治疗中的治疗应用,特别感兴趣的是了解其抗癌活性背后的构效关系和机制(Ahmed 等人,2012)。

药理多样性和 SAR

苯并噻唑衍生物的综合综述

苯并噻唑 (BTA) 衍生物在药物化学中至关重要,提供了有利于发现新治疗剂的高度结构多样性。BTA 衍生物广泛的药理活性表明它们在药物开发中的巨大潜力。研究人员不断探索基于 BTA 的化合物用于各种医学应用,包括抗癌、抗菌、抗真菌和抗炎特性。BTA 基药物化学的这一持续发展突出了其在寻找高效、毒性低的新治疗剂中的重要性(Keri 等人,2015)。

SAR 及其在药物化学中的重要性

苯并噻唑独特的结构,特别是噻唑环中亚甲基中心的出现,促成了它们多样的生物活性。苯并噻唑衍生物已显示出治疗各种疾病的功效,包括病毒、微生物和过敏反应、糖尿病、肿瘤和炎症。它们在药物化学中的作用正在迅速发展,结构变化导致广泛的生物活性。这突出了该支架在合成生物活性分子和开发新治疗剂中的重要性(Bhat 和 Belagali,2020)。

未来方向

The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2S/c1-18-12-5-3-9(7-13(12)19-2)15-17-11-8-10(16)4-6-14(11)20-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLSVQBGBBYEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236247 | |

| Record name | GW-610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzothiazole, 2-(3,4-dimethoxyphenyl)-5-fluoro- | |

CAS RN |

872726-44-8 | |

| Record name | GW-610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872726448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-610 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3XWA9LQ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)

![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)

![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)

![4-Sulfocalix[8]arene](/img/structure/B144422.png)

![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)